molecular formula C15H14O7 B1674406 (-)-Gallocatechin CAS No. 3371-27-5

(-)-Gallocatechin

Cat. No. B1674406
CAS RN: 3371-27-5
M. Wt: 306.27 g/mol
InChI Key: XMOCLSLCDHWDHP-DOMZBBRYSA-N
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Description

(−)-Gallocatechin ((−)-GC) is an epimer of (−)-epigallocatechin ((−)-EGC; ). They are flavan-3-ols and members of the catechin family of polyphenolic antioxidants found in green tea and other plant extracts. Both (−)-GC and (−)-EGC are potent antioxidants and significantly inhibit the proliferation of HCT116 and SW480 cancer cells. (−)-GC also inhibits the aggregation of amyloid β peptide in vitro (IC50 = 17.5 µM). With increasing temperature, the steaming of green tea leaves results in the reduction of 2,3-cis isomers, like (−)-EGC, and an increase in 2,3-trans isomers, like (−)-GC.
(-) Gallocatechin analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Gallocatechin belongs to the catechin class of organic compounds and is one of the major components of green tea. The beneficial effects of catechins include anti-tumorigenic, anti-mutagenic, anti-pathogenic, and anti-oxidative properties.
(-)-Gallocatechin is an HIV integrase, RT, and α-amylase inhibitor found in Camilla sinensis. It exhibitis several biological activities, including decreasing absorption of carbohydrates, upregulating expressiong of IL-2, downregulating expression of IL-10 and TNF-α, and inhibiting osteoclast differentiation.

Scientific Research Applications

以上只是"(-)-Gallocatechin"可能的应用领域的一部分,实际上,它的应用可能远不止这些。 。具体的应用方法、实验程序、结果或成果等,需要根据具体的研究目标和实验设计来确定。这些信息通常可以在相关的科研文献中找到。如果你需要更具体的信息,我建议你查阅相关的科研文献。

以上只是"(-)-Gallocatechin"可能的应用领域的一部分,实际上,它的应用可能远不止这些。 。具体的应用方法、实验程序、结果或成果等,需要根据具体的研究目标和实验设计来确定。这些信息通常可以在相关的科研文献中找到。如果你需要更具体的信息,我建议你查阅相关的科研文献。

properties

IUPAC Name

(2S,3R)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOCLSLCDHWDHP-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432358
Record name (-)-Gallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Gallocatechin

CAS RN

3371-27-5
Record name (-)-Gallocatechin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3371-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Gallocatechin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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